molecular formula C9H12ClNO3 B8444144 Methyl 3-amino-4-methoxybenzoate hydrochloride

Methyl 3-amino-4-methoxybenzoate hydrochloride

Cat. No.: B8444144
M. Wt: 217.65 g/mol
InChI Key: ABHPIUWEMLORRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-4-methoxybenzoate hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO3 and its molecular weight is 217.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 3-amino-4-methoxybenzoate;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-12-8-4-3-6(5-7(8)10)9(11)13-2;/h3-5H,10H2,1-2H3;1H

InChI Key

ABHPIUWEMLORRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (8.7 mL) is added dropwise to methanol (90 mL) at −30° C. under argon gas atmosphere over a period of 15 minutes and a mixture is stirred at −20° C. for 30 minutes. To the mixture is added 3-amino-4-methoxybenzoic acid (5.0 g) and the solution is stirred at the same temperature for 15 minutes and at room temperature for 3 days. The reaction mixture is concentrated in vacuo and the resultant crystals are washed with methanol/ether to give methyl 3-amino-4-methoxybenzoate hydrochloride (6.25 g, yield; 96%) as colorless crystals. M.p. 213-215° C., MS (APCI) m/z: 182 [M+H]+
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

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